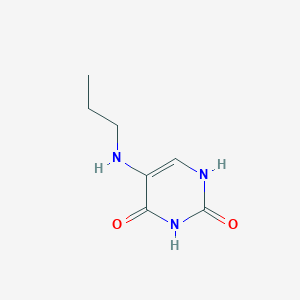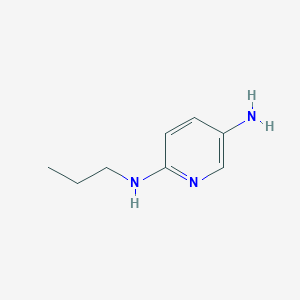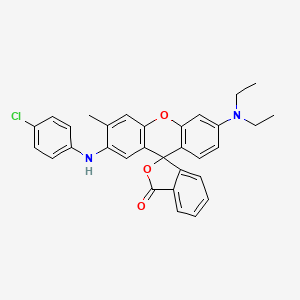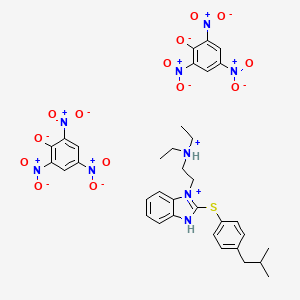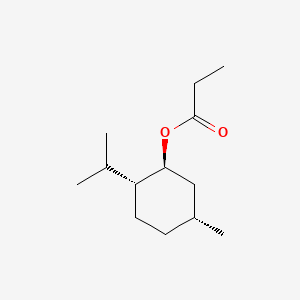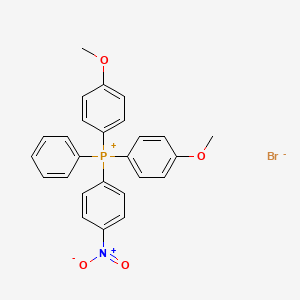
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester is a complex organotin compound with the molecular formula C24H44O8S2Sn . This compound is characterized by its unique structure, which includes both oxygen and sulfur atoms, as well as a tin center. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester involves multiple steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific dicarboxylic acids under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where ligands attached to the tin center are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Compared to other organotin compounds, 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10,10-dibutyl-5,15-dioxo-, dimethyl ester is unique due to its specific structure and the presence of both oxygen and sulfur atoms. Similar compounds include:
- Dibutyltin bis(isooctylthioglycolate)
- Dibutyltin oxide
- Dibutyltin dilaurate
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
| 70942-34-6 | |
Formule moléculaire |
C24H44O8S2Sn |
Poids moléculaire |
643.4 g/mol |
Nom IUPAC |
5-O-[2-[dibutyl-[2-(5-methoxy-5-oxopentanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl pentanedioate |
InChI |
InChI=1S/2C8H14O4S.2C4H9.Sn/c2*1-11-7(9)3-2-4-8(10)12-5-6-13;2*1-3-4-2;/h2*13H,2-6H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
DDOSXFUHHQGQCG-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCOC(=O)CCCC(=O)OC)SCCOC(=O)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


